1-(4-(4-Chlorophenoxy)phenyl)ethanamine
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Overview
Description
1-(4-(4-Chlorophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a chlorophenoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4-(4-Chlorophenoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives using agents like LiAlH4 or NaBH4.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(4-Chlorophenoxy)phenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-(4-(4-Chlorophenoxy)phenyl)ethanamine can be compared with other similar compounds, such as:
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
- 1-(4-(p-Tolyloxy)phenyl)ethanamine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research and industry. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14ClNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 |
InChI Key |
BEYJCEZXGJJEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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